molecular formula C7H12O B3000936 3-(Propan-2-yl)cyclobutan-1-one CAS No. 32314-56-0

3-(Propan-2-yl)cyclobutan-1-one

Cat. No. B3000936
CAS RN: 32314-56-0
M. Wt: 112.172
InChI Key: WBCYESOPLZSTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propan-2-yl)cyclobutan-1-one is a chemical compound that belongs to the family of cyclobutanones, characterized by a four-membered carbocyclic ring with a ketone functional group. The presence of the propan-2-yl group adds to the complexity of the molecule, potentially affecting its reactivity and physical properties.

Synthesis Analysis

The synthesis of cyclobutane derivatives has been a subject of interest due to their potential applications in medicinal chemistry. One approach to synthesizing highly functionalized cyclobutanes involves the use of gold-catalyzed tandem reactions. For instance, propargylic indole-3-acetates can be treated with a catalytic amount of AuCl(PPh3)/AgSbF6 to achieve a sequential 3,3-rearrangement and [2 + 2] cyclization, leading to the formation of cyclobutanes with fused 2,3-indoline and gamma-lactone rings . Another method describes the synthesis of 1,2-difunctionalized cyclobutanes, which are valuable building blocks in medicinal chemistry. These compounds can be synthesized in both racemic and enantiomerically pure forms, and the procedures are scalable .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives can be characterized using X-ray diffraction experiments. The 1,2-difunctionalized cyclobutane core has been structurally characterized using extended Cremer-Pople puckering parameters and exit vector plots, which provide detailed information about the conformation and puckering of the cyclobutane ring .

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions, including Lewis acid-catalyzed intermolecular [4 + 2] cycloadditions. For example, 3-alkoxycyclobutanones can react with aldehydes or ketones in the presence of boron trifluoride etherate to afford regioselective and diastereoselective products . Additionally, cyclobutane-containing amino acids can be incorporated into beta-peptides, demonstrating the cyclobutane ring's ability to promote rigid structures in the resulting molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The rigidity of the cyclobutane ring, as well as the presence of functional groups, can affect properties such as solubility, boiling point, and reactivity. For instance, the incorporation of cyclobutane into peptides results in the formation of strong intramolecular hydrogen bonds, which confer high rigidity to the molecules in both solution and gas phases . The presence of different substituents on the cyclobutane core can also lead to variations in these properties, as seen in the synthesis of 1,2-difunctionalized cyclobutanes .

Scientific Research Applications

Gold(I)-Catalyzed Intermolecular [2+2] Cycloadditions

  • Research Summary : 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one has been used in gold-catalyzed [2+2] cycloadditions to alkenes. This process provides a simple and practical entry to highly substituted cyclobutane derivatives with complete regio- and stereocontrol (Faustino et al., 2012).

Tandem Carbolithiation/Cyclization

  • Research Summary : Cyclobutane ring formation can be achieved via a novel tandem carbolithiation/cyclization sequence using specific organolithium reagents. This process leads to the production of substituted cyclobutanones (Robinson et al., 1997).

Photoreduction of Cycloalkanecarbaldehydes

  • Research Summary : The photochemistry of cyclobutane-carbaldehyde has been explored, revealing complex interactions and reactions upon irradiation in specific solvents, leading to various photoproducts (Funke & Cerfontain, 1976).

Thioacetalization Reaction

  • Research Summary : 1-(1,3-Dithian-2-ylidene)propan-2-one, a related compound, has been shown to be an efficient 1,3-propandithiol equivalent in thioacetalization reactions with selected aldehydes and ketones (Hui, 2009).

Tandem Au-Catalyzed 3,3-Rearrangement-[2 + 2] Cycloadditions

  • Research Summary : Propargylic esters have been treated with gold catalysts, leading to the formation of highly functionalized cyclobutanes with fused rings. This process shows the versatility of cyclobutane derivatives in organic synthesis (Zhang, 2005).

Antibacterial Schiff Base Ligands and Complexes

  • Research Summary : Schiff base ligands containing cyclobutane rings have shown promising antimicrobial activities, highlighting potential applications in medicinal chemistry (Cukurovalı et al., 2002).

GLP-1 Receptor Agonists

  • Research Summary : Cyclobutane derivatives have been identified as nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists, suggesting potential applications in the development of new therapeutic agents (Liu et al., 2012).

Safety and Hazards

3-(Propan-2-yl)cyclobutan-1-one is classified as a dangerous substance. It has hazard statements H226, H315, H319, and H335, indicating that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

3-propan-2-ylcyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-5(2)6-3-7(8)4-6/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCYESOPLZSTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32314-56-0
Record name 3-(propan-2-yl)cyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.